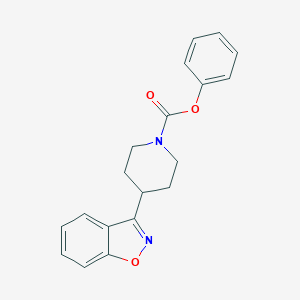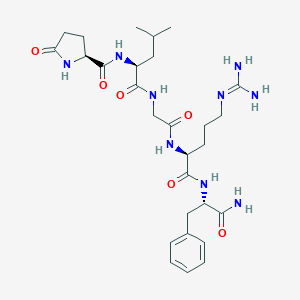
Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as piperidine derivatives and benzoxazolyl functionalities are discussed. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, benzyloxy anilides of nipecotic and isonipecotic acids were synthesized and assayed for their biological activities . Similarly, a series of 1,3,4-oxadiazole bearing compounds with a piperidine moiety were synthesized through a series of steps starting from ethyl isonipecotate . These syntheses often involve multi-step reactions, purification techniques such as column chromatography, and the use of various reagents and catalysts to achieve the desired products.
Molecular Structure Analysis
The molecular structures of piperidine derivatives are characterized using various spectroscopic techniques. For example, the structures of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of related compounds, such as 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine derivatives, were examined to identify trends in their intermolecular contact patterns and packing arrangements .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring and the presence of other functional groups. For instance, the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst led to the formation of unexpected spiroproducts . The introduction of different functional groups can lead to a variety of chemical behaviors and interactions, which are important for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can affect their biological activities. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in acetylcholinesterase inhibitors resulted in enhanced activity . The physical properties such as melting points can also be correlated with the packing efficiency of the crystal structures .
Direcciones Futuras
The future research directions could involve exploring the biological activities of Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate and its derivatives, given the wide range of activities exhibited by benzoxazole compounds . Additionally, developing new synthetic strategies for this compound could also be a potential area of research .
Propiedades
IUPAC Name |
phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-19(23-15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-16-8-4-5-9-17(16)24-20-18/h1-9,14H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNBVDYWKRIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517446 |
Source


|
| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |
CAS RN |
84163-21-3 |
Source


|
| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)


![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)

